2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid
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Overview
Description
2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H14N2O6S . It has an average mass of 338.336 Da and a monoisotopic mass of 338.057251 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific structural details are not provided in the retrieved sources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific property details are not provided in the retrieved sources.Scientific Research Applications
Chemical Synthesis and Transformations
The compound 2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid and its derivatives are prominently used in chemical synthesis. Kravchenko et al. (2006) describe the synthesis and chemical transformations of a related compound, 6‐(morpholine‐4‐sulfonyl)‐2,3,4‐quinolinetricarboxylic acid, highlighting its interesting pharmacological potential due to the formation of the 1,3‐dioxo‐2,3‐dihydro‐1H‐pyrrolo[3,4‐c]quinoline scaffold (Kravchenko et al., 2006).
Natural Occurrence and Isolation
Starratt and Caveney (1996) isolated a quinoline-2-carboxylic acid derivative, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, from Ephedra species. This study contributes to the understanding of naturally occurring quinoline derivatives and their potential applications (Starratt & Caveney, 1996).
Photophysical Analyses
Bonacorso et al. (2018) explored the synthesis and photophysical analyses of quinolines, including those substituted with morpholine. These compounds showed strong interactions with ct-DNA, suggesting potential applications in biochemical studies (Bonacorso et al., 2018).
Pharmacological Activity
Research by Kravchenko et al. (2005) on pyrrolo[3,4-c]quinoline-1,3-diones, a closely related compound, revealed that these derivatives act as potent caspase-3 inhibitors, indicating their potential as therapeutic agents in medical research (Kravchenko et al., 2005).
Structural Characterization in Chemistry
Moriuchi et al. (2007) focused on the structural characterization of a dioxovanadium(V) complex with a derivative of quinoline-2-carboxylic acid. This work enhances the understanding of complexation and molecular arrangement in chemistry (Moriuchi et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases , suggesting that this compound may also interact with similar targets.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including inhibition, modulation, or activation . The specific interaction of this compound with its targets would depend on the structural compatibility and the nature of the target proteins.
Biochemical Pathways
Given that quinoline derivatives can inhibit alkaline phosphatases , it’s plausible that this compound may affect pathways involving these enzymes. Alkaline phosphatases play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and signal transduction .
Pharmacokinetics
The physicochemical properties of a compound, such as lipophilicity, can influence its pharmacokinetic profile . For instance, compounds with higher lipophilicity often display higher activity .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including analgesic activity . Therefore, it’s plausible that this compound may also exert similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Properties
IUPAC Name |
6-morpholin-4-ylsulfonyl-2-oxo-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c17-13-8-11(14(18)19)10-7-9(1-2-12(10)15-13)23(20,21)16-3-5-22-6-4-16/h1-2,7-8H,3-6H2,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMAFULXVHRDRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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